Efavirenz amino alcohol methyl carbamate

Description

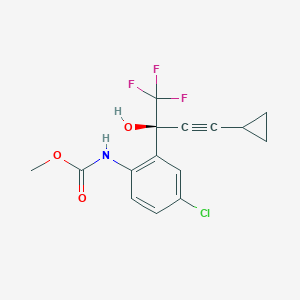

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO3/c1-23-13(21)20-12-5-4-10(16)8-11(12)14(22,15(17,18)19)7-6-9-2-3-9/h4-5,8-9,22H,2-3H2,1H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIAOBYESJHWBW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211563-40-5 | |

| Record name | Efavirenz amino alcohol methyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211563405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EFAVIRENZ AMINO ALCOHOL METHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376R1A850V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Formation of the Carbamate (B1207046) Moiety in Synthetic Routes

The introduction of the carbamate functional group is a crucial step in the synthesis of Efavirenz (B1671121). This is typically achieved after the formation of the key amino alcohol precursor, (S)-l-(2-amino-5-chlorophenyl)-1-trifluoromethyl-3-cyclopropyl-2-propyne-1-ol. juniperpublishers.com

Reaction of Amines with Chloroformates or Isocyanates

The formation of the carbamate can be accomplished through the reaction of the primary amine of the amino alcohol intermediate with a suitable carbonylating agent. One common approach involves the use of chloroformates. For instance, the reaction of the amino alcohol with an alkyl or aryl chloroformate in the presence of a base leads to the formation of the corresponding carbamate. researchgate.net Another strategy relies on the generation of an isocyanate intermediate, which then undergoes intramolecular cyclization to form the carbamate core of Efavirenz in a single step. nih.gov This method has been highlighted in a concise flow synthesis of the drug. nih.gov

The choice of the carbonylating agent and reaction conditions can significantly impact the efficiency and yield of the carbamoylation step. Agents such as p-nitrophenyl chloroformate are frequently used to create activated carbonates, which are effective alkoxycarbonylating reagents for amines. acs.orgnih.gov

Cyclopropyl (B3062369) and Trifluoromethyl Group Incorporation Strategies

The synthesis of the Efavirenz backbone requires the strategic incorporation of the distinctive cyclopropyl and trifluoromethyl groups. Cyclopropyl acetylene (B1199291) is a key and expensive raw material for introducing the cyclopropylacetylene (B33242) side chain. seu.eduseu.edumorressier.comdigitellinc.com The synthesis of cyclopropyl acetylene itself can be challenging due to the high ring strain of the cyclopropyl group, which can lead to ring-opening side reactions. seu.eduseu.edumorressier.comdigitellinc.com Research has explored various methods to synthesize this crucial intermediate, including the chlorination of cyclopropyl methyl ketone followed by dehydrochlorination. morressier.comdigitellinc.com To mitigate issues with ring strain, alternative synthetic targets with larger, less strained cyclic hydrocarbon rings have been proposed. seu.eduseu.edu

The trifluoromethyl group is typically introduced early in the synthetic sequence. A common precursor is 4-chloro-2-(trifluoroacetyl)aniline, which is formed through a Friedel-Crafts acylation of a protected p-chloroaniline derivative. juniperpublishers.com The introduction of a trifluoromethyl group into aromatic rings is a well-established strategy in the synthesis of many pharmaceutical and agrochemical compounds. nih.gov

Role as a Synthetic Intermediate in Efavirenz Production

Efavirenz amino alcohol methyl carbamate is a distinct and isolable intermediate in several synthetic routes to Efavirenz. Its formation allows for purification before the final ring-closure step to the benzoxazinone (B8607429) ring system of the final drug.

Multi-step Procedures Involving Isolation and Ring Closure

In many established syntheses of Efavirenz, the amino alcohol precursor is first converted to a carbamate derivative, such as the methyl carbamate, which is then isolated and purified. synzeal.comjuniperpublishers.com This intermediate subsequently undergoes an intramolecular cyclization to form the final 1,4-dihydro-2H-3,1-benzoxazin-2-one ring of Efavirenz. This cyclization is often base-induced. researchgate.net The use of a multi-step process involving the isolation of the carbamate intermediate allows for greater control over the purity of the final product.

The cyclization of the optically pure (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (the amino alcohol precursor) to Efavirenz can be achieved using various carbonyl delivering agents like triphosgene, carbonyldiimidazole, and diphenylcarbonate. google.com

Asymmetric Synthesis Considerations in Related Amino Alcohol Carbamates

The biological activity of Efavirenz resides almost exclusively in its (S)-enantiomer. google.com Therefore, establishing the correct stereochemistry at the quaternary carbon center is a critical challenge in its synthesis.

This is typically achieved through the asymmetric addition of a metalated cyclopropyl acetylene to a trifluoromethyl ketone precursor. nih.govthieme-connect.comthieme-connect.comprinceton.edu This key step often employs a chiral ligand or auxiliary to direct the stereochemical outcome of the reaction, leading to the formation of the desired (S)-amino alcohol. nih.govthieme-connect.comthieme-connect.comprinceton.edu For example, (1R,2S)-N-pyrrolidinylnorephedrine has been used as a chiral additive to achieve high enantioselectivity. nih.govprinceton.edu

The resulting enantiomerically enriched amino alcohol is then carried forward to form the amino alcohol carbamate and subsequently Efavirenz, preserving the stereochemical integrity of the chiral center. nih.gov The development of biocatalytic methods using engineered amine dehydrogenases also presents a promising avenue for the efficient synthesis of chiral amino alcohols with high enantioselectivity. nih.gov

Chiral Auxiliaries and Catalysts in Enantioselective Additions

The critical step in defining the stereochemistry of Efavirenz is the creation of the trifluoromethyl-bearing quaternary stereocenter. rsc.org This is achieved through an enantioselective addition reaction where a carbon nucleophile is added to a ketone precursor. The development of a practical and highly enantioselective synthesis was a significant breakthrough. acs.orgepa.gov

A pivotal method involves the enantioselective addition of lithium cyclopropylacetylide to a p-methoxybenzyl-protected ketoaniline. acs.orgepa.govacs.org This key transformation establishes the chiral center with a remarkable degree of stereocontrol, achieving an enantiomeric excess (ee) of 96–98%. acs.org The success of this reaction hinges on the use of a chiral auxiliary, specifically the lithium alkoxide of (1R,2S)-N-pyrrolidinylnorephedrine, which mediates the addition. acs.orgepa.govprinceton.edu Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to direct the stereochemical outcome of subsequent reactions. wikipedia.org The auxiliary creates a chiral environment that favors the formation of one enantiomer over the other. wikipedia.orgresearchgate.net Once the desired stereocenter is set, the auxiliary can be removed. sigmaaldrich.com

| Component | Function | Specific Reagent | Outcome |

| Ketoaniline Precursor | Electrophile | p-Methoxybenzyl-protected ketoaniline | Reacts to form the chiral alcohol |

| Nucleophile | Acetylide source | Lithium cyclopropylacetylide | Adds the cyclopropylalkynyl group |

| Chiral Auxiliary | Stereocontrol Mediator | (1R,2S)-N-pyrrolidinylnorephedrine | Establishes stereocenter with 96-98% ee |

Alternative strategies have also been explored, including metal-free, organocatalytic approaches. One such method involves the enantioselective trifluoromethylation of an alkynyl ketone using trimethyl(trifluoromethyl)silane. nih.gov This reaction has been accomplished using quinine-based organocatalysts, which also serve to control the stereochemical outcome. nih.govthieme-connect.com

Stereocontrol in Cyclic Carbamate Formation from Amino Alcohols

Following the successful enantioselective addition to create the chiral amino alcohol, the next crucial step is the formation of the cyclic carbamate, which is the core dihydrobenzoxazinone structure of Efavirenz. rsc.org It is essential that this cyclization reaction proceeds without compromising the stereochemical integrity of the newly formed chiral center.

This controlled, stepwise approach ensures that the valuable, enantiomerically pure amino alcohol is efficiently converted into the final cyclic carbamate without racemization, locking in the correct three-dimensional structure required for the molecule's function. acs.org

Green Chemistry Approaches in Carbamate Synthesis for Pharmaceutical Intermediates

The synthesis of carbamates, which are important structures in many pharmaceuticals, has traditionally relied on hazardous reagents such as phosgene (B1210022) and its derivatives (e.g., chloroformates) or isocyanates. rsc.org These materials are highly toxic and corrosive, posing significant safety and environmental risks. In line with the principles of green chemistry, there is a strong impetus to develop safer and more sustainable synthetic routes. researchgate.net

A major focus of green chemistry in this area is the replacement of phosgene-based reagents with benign alternatives. rsc.org Carbon dioxide (CO₂) has emerged as an ideal substitute C1 source for synthesizing carbamates and their cyclic analogues. CO₂ is non-toxic, abundant, inexpensive, and non-flammable, making it an attractive feedstock for chemical synthesis. The direct synthesis of carbamates from amines, alcohols, and CO₂ represents a significantly greener, halogen-free pathway.

Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols

The synthesis of cyclic carbamates from amino alcohols and carbon dioxide is a particularly valuable green methodology, as the resulting 2-oxazolidinone (B127357) structure is a core feature in numerous pharmaceutical agents. rsc.orgnih.gov While amino alcohols are ideal starting materials due to their low cost and toxicity, their direct cyclization with the stable CO₂ molecule typically requires harsh conditions like high temperatures and pressures. rsc.org

Recent advancements have enabled this transformation under mild conditions. rsc.orgrsc.org A straightforward and general method involves reacting the amino alcohol and CO₂ in the presence of an external base and a hydroxyl group activating reagent. rsc.orgrsc.org Utilizing p-toluenesulfonyl chloride (TsCl) as the activator, the reaction proceeds efficiently to give the desired cyclic carbamate. rsc.orgrsc.org

The process is noted for its high regio-, chemo-, and stereoselectivity. rsc.org Experimental and computational studies indicate the reaction proceeds via an SN2-type mechanism. rsc.orgrsc.org This mechanism is crucial as it ensures that the stereochemistry of the starting amino alcohol is preserved in the final cyclic carbamate product. This method is versatile, allowing for the synthesis of various 5- and 6-membered ring systems found in a range of bioactive molecules. rsc.org

| Feature | Description |

| Carbon Source | Carbon Dioxide (CO₂) |

| Starting Materials | Amino Alcohols |

| Key Reagents | Activating Agent (e.g., TsCl), External Base |

| Conditions | Mild |

| Mechanism | SN2-type reaction |

| Advantages | Avoids toxic phosgene, high stereoselectivity, sustainable |

Analytical Chemistry Methodologies for Research and Quality Control

Development and Validation of Chromatographic Methods

Chromatographic methods are the cornerstone of analytical procedures for Efavirenz (B1671121) and its related compounds, including Efavirenz amino alcohol methyl carbamate (B1207046). tandfonline.comnih.gov These methods are developed and validated to be simple, specific, and reliable for routine quality control. tandfonline.com

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the detection and quantification of Efavirenz amino alcohol methyl carbamate. researchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, linearity, and robustness. tandfonline.comtandfonline.com

A typical RP-HPLC method might utilize a C18 column, such as an Inertsil-ODS 3V (250 x 4.6 mm, 5 μm), with a mobile phase consisting of a mixture of an acidic buffer (e.g., 0.1% o-phosphoric acid) and an organic solvent like acetonitrile (B52724). tandfonline.comtandfonline.com Detection is often carried out using a UV detector at a wavelength of around 245 nm or 252 nm. tandfonline.comresearchgate.net The flow rate is generally maintained around 1.0 to 1.5 ml/min. tandfonline.comphmethods.net Such methods are designed to effectively separate Efavirenz from its impurities, allowing for their accurate quantification. researchgate.net For instance, a validated RP-HPLC method demonstrated linearity over a concentration range of 500-10000 ng/ml for Efavirenz, with a limit of detection (LOD) and limit of quantification (LOQ) of 157.63 ng/ml and 477.68 ng/ml, respectively. researchgate.net

Table 1: Example of HPLC Method Parameters for Efavirenz and Impurity Analysis

| Parameter | Condition |

| Column | Inertsil-ODS 3V (250 x 4.6 mm, 5 μm) |

| Mobile Phase | 0.1% o-Phosphoric acid and Acetonitrile (20:80 v/v) |

| Flow Rate | 1.5 ml/min |

| Detection Wavelength | 245 nm |

| Column Temperature | 45°C |

This table presents a set of typical parameters for an RP-HPLC method used in the analysis of Efavirenz and its related substances. tandfonline.comtandfonline.com

Stability-Indicating LC-PDA-MS Methods

To assess the stability of Efavirenz and identify potential degradation products, stability-indicating liquid chromatography methods coupled with photodiode array (PDA) and mass spectrometry (MS) detectors are developed. These methods are crucial for understanding how the drug substance behaves under various stress conditions such as hydrolysis, oxidation, and photolysis. gigvvy.commdpi.com An LC-PDA-MS method can separate the drug from its degradation products, and the PDA detector provides spectral information while the MS detector helps in identifying the structure of these products. documentsdelivered.com For instance, studies have been conducted where Efavirenz was subjected to alkaline, acidic, and thermal stress, leading to the formation of various degradation products which were then separated and characterized. gigvvy.com

Mass Spectrometry for Structural Characterization of Degradation Products

Mass spectrometry (MS) plays a pivotal role in the structural elucidation of degradation products of Efavirenz, including those related to this compound. documentsdelivered.com Techniques like high-resolution mass spectrometry (HRMS) and multi-stage tandem mass spectrometry (MSn) are employed to determine the exact mass and fragmentation patterns of the degradation products. documentsdelivered.com This information is essential for proposing the degradation pathways of the drug. nih.gov For example, LC-MS/MS has been used to identify and characterize various metabolites of Efavirenz in different species by analyzing their mass spectral data. nih.govnih.gov The fragmentation patterns observed in the mass spectra provide clues to the structural modifications that have occurred. researchgate.net

Reference Standard Development for Analytical Purity Assessment

The availability of well-characterized reference standards for impurities like this compound is fundamental for the accurate assessment of analytical purity. synzeal.comresearchgate.net These reference standards are essential for method development, validation, and routine quality control applications. aquigenbio.com They are often synthesized and purified using techniques like preparative chromatography. researchgate.net The identity and purity of these standards are confirmed through various physicochemical methods, including NMR, IR, and mass spectrometry. researchgate.netdaicelpharmastandards.com Companies specializing in pharmaceutical reference standards supply this compound with a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data. daicelpharmastandards.comallmpus.com

Challenges in Analytical Techniques due to Compound Structure

The chemical structure of Efavirenz and its related compounds, including this compound, presents certain analytical challenges. The presence of a chiral center in the Efavirenz molecule necessitates the development of stereospecific analytical methods to separate and quantify the enantiomers, as they may have different pharmacological or toxicological properties. sapub.orgjfda-online.com Chiral HPLC methods, often using cellulose-based chiral stationary phases, have been developed for this purpose. jfda-online.com Another challenge arises from the fact that some impurities may have very different UV absorbance properties compared to the parent drug, which can lead to inaccurate quantification if a standard response factor is used. researchgate.net Therefore, the development and use of specific reference standards for each impurity is critical. researchgate.net

Stereochemical Aspects and Enantiomeric Purity Research

Chiral Synthesis and Control of Stereoisomers

The creation of the specific stereocenter in molecules related to Efavirenz (B1671121) is achieved through highly specialized chiral synthesis methods. The key step involves the formation of a chiral propargylic tertiary alcohol, which serves as the precursor to the final compound. juniperpublishers.com

Research outlines a highly enantioselective and practical synthesis that establishes the required stereogenic center with a remarkable level of control. acs.org A pivotal stage in this process is the enantioselective addition of a lithium cyclopropyl (B3062369) acetylide to a protected ketoaniline intermediate. acs.org This reaction is mediated by a chiral ligand, such as the lithium alkoxide of (1R,2S)-N-pyrrolidinylnorephedrine, which directs the formation of the desired stereoisomer. acs.org This method results in the creation of the key amino alcohol intermediate with a high degree of stereocontrol. acs.org

Further advancements in the asymmetric synthesis have focused on organocatalytic methods. nih.gov One approach involves the enantioselective addition of a cyclopropylacetylide to a trifluoromethyl ketone, utilizing (1R,2S)-N-pyrrolidinylnorephedrine as an additive. nih.gov This process yields the crucial amino alcohol intermediate with a high enantiomeric excess (ee) of 95.5%. nih.gov The enantiopurity can be further enhanced through recrystallization techniques. For instance, using a solvent system of n-hexane/CH2Cl2 can increase the enantiopurity to 99%. nih.gov

These synthetic strategies are designed to maximize the yield of the desired (S)-enantiomer while minimizing the formation of its unwanted (R)-enantiomer. The control of this single stereocenter is fundamental, as it dictates the final stereochemical configuration of both the Efavirenz drug substance and its related impurities like the amino alcohol methyl carbamate (B1207046).

Enantiomeric Impurity Profiling and Detection

Efavirenz amino alcohol methyl carbamate, chemically identified as (S)-Methyl 4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenylcarbamate, is classified as a synthesis-related product and impurity of Efavirenz. who.intsynzeal.com Its presence and quantity are critical quality attributes that must be monitored during drug manufacturing. synzeal.com

Regulatory bodies and pharmacopoeias provide detailed methods for the detection and quantification of impurities. The World Health Organization (WHO), for example, outlines specific chromatographic procedures for this purpose. who.int High-Performance Liquid Chromatography (HPLC) is the standard technique employed for impurity profiling. who.int

For the detection of the enantiomeric impurity of Efavirenz (Impurity K), a specific HPLC method is recommended. who.int This method utilizes a chiral stationary phase, such as a Lux Amylose-1 or Chiralpak AD column, to separate the enantiomers. who.int The mobile phase typically consists of a mixture of n-hexane, ethanol, and diethylamine. who.int Detection is performed using a UV spectrophotometer at a specific wavelength, allowing for the quantification of the undesired enantiomer relative to the active Efavirenz peak. who.int The system's suitability is confirmed by ensuring a minimum signal-to-noise ratio for the impurity peak, guaranteeing sensitivity and accuracy. who.int

Reference standards for this compound are available and used for analytical method development, validation, and quality control applications to ensure that batches of the final drug product meet the required purity specifications. synzeal.com

Mechanistic and Computational Studies

Theoretical Investigations and DFT Calculations for Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. DFT calculations provide insight into transition states, reaction intermediates, and energy profiles, complementing experimental findings.

In the context of cyclic carbamate (B1207046) synthesis, DFT calculations have been pivotal in confirming the proposed SN2 mechanism. rsc.orgresearchgate.net Theoretical studies elucidated the reaction pathway for the conversion of amino alcohols and CO2, showing the energetic favorability of the intramolecular ring-closing step. rsc.org Furthermore, these calculations helped explain the high regioselectivity observed, confirming that O-tosylation of the alcohol is kinetically and thermodynamically favored over the competing N-tosylation of the carbamate nitrogen, a crucial factor for successful cyclization. rsc.orgrsc.org

Beyond confirming pathways, DFT is widely used to understand the intrinsic chemical reactivity of carbamates. mdpi.com By calculating various molecular descriptors, a relationship between the electronic structure of carbamates and their biological activity can be established. mdpi.com This approach, known as Quantitative Structure–Toxicity Relationship (QSTR) modeling, uses DFT to predict the toxicity of carbamates by correlating their electronic properties with their ability to inhibit enzymes like acetylcholinesterase (AChE). mdpi.com

Table 3: Key DFT Descriptors for Carbamate Reactivity Analysis

A summary of common electronic descriptors calculated using DFT and their general significance in predicting the chemical reactivity and interaction of carbamates with biological targets.

| DFT Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Indicates the ability to donate an electron (nucleophilicity). Higher energy suggests greater reactivity. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Indicates the ability to accept an electron (electrophilicity). Lower energy suggests greater reactivity. |

| HOMO-LUMO Gap | ΔE | Relates to the chemical stability of the molecule. A smaller gap suggests higher reactivity. |

| Chemical Potential | μ | Measures the tendency of electrons to escape from the system. |

| Global Hardness | η | Measures resistance to change in electron distribution. Harder molecules are less reactive. |

| Global Electrophilicity | ω | Quantifies the electrophilic character of a molecule. |

Data adapted from De la O-Arciniega, M. et al., Molecules, 2021. mdpi.com

Impurity Profiling and Regulatory Considerations in Pharmaceutical Development

Role as a Process Impurity and Related Compound in Efavirenz (B1671121) Formulations

Efavirenz Amino Alcohol Methyl Carbamate (B1207046) is recognized as a process-related impurity that can arise during the synthesis of Efavirenz. chemicea.comnih.gov Process impurities are substances that are formed as by-products during the manufacturing process and are not the intended active pharmaceutical ingredient (API). nih.gov The World Health Organization (WHO) identifies this compound as a synthesis-related product of Efavirenz. cbg-meb.nl

Its formation is linked to the specific chemical pathways and intermediates used in the synthesis of the Efavirenz molecule. As such, it is considered a related compound to Efavirenz, sharing structural similarities but differing in its chemical makeup. chemicea.comevitachem.com Various pharmaceutical impurity standard suppliers list this compound specifically as an impurity of Efavirenz, highlighting its relevance in the quality control of Efavirenz formulations. chemicea.comnih.govveeprho.comnih.govnih.govmedchemexpress.com

Below is a table detailing the key identification characteristics of Efavirenz Amino Alcohol Methyl Carbamate.

| Characteristic | Value |

| IUPAC Name | (S)-Methyl 4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenylcarbamate chemicea.comcbg-meb.nl |

| Synonyms | Efavirenz aminoalcohol methyl carbamate, Efavirenz Impurity I [WHO-IP] chemicea.compharmaffiliates.com |

| CAS Number | 211563-40-5 chemicea.comnih.govveeprho.com |

| Molecular Formula | C₁₅H₁₃ClF₃NO₃ chemicea.comveeprho.com |

| Molecular Weight | 347.7 g/mol nih.gov |

Monitoring and Control of Impurity Levels for Regulatory Compliance

To ensure patient safety and product quality, regulatory bodies worldwide mandate strict control over impurity levels in pharmaceutical products. The monitoring and control of this compound are essential for compliance with these regulations.

Analytical methods, primarily high-performance liquid chromatography (HPLC), are employed to detect and quantify the presence of this and other impurities in batches of Efavirenz. nih.gov A draft proposal for the revision of The International Pharmacopoeia by the WHO outlines a specific liquid chromatography method for testing Efavirenz and its related compounds. This method is designed to separate Efavirenz from its various impurities, including this compound. cbg-meb.nl

The control of process-related impurities involves a deep understanding of the manufacturing process to minimize their formation. This can include optimizing reaction conditions, purifying intermediates, and implementing robust purification steps for the final API. Regulatory guidelines from bodies like the International Council for Harmonisation (ICH) provide a framework for the identification, qualification, and control of impurities in new drug substances.

The table below summarizes the key aspects of monitoring and controlling this impurity.

| Aspect | Description |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) is the standard method for separation and quantification. nih.gov |

| Regulatory Framework | Guidelines from the ICH, FDA, and EMA dictate the acceptable limits for impurities in drug substances. |

| Control Strategy | Involves process optimization and purification to ensure impurity levels are below the established thresholds. |

| Pharmacopoeial Standards | The International Pharmacopoeia provides detailed procedures for impurity testing in Efavirenz. cbg-meb.nl |

Development of Impurity Reference Standards for Quality Control

The accurate detection and quantification of impurities are reliant on the availability of highly purified reference standards. A reference standard is a well-characterized material used as a benchmark for quality control testing. drugbank.com

For this compound, certified reference standards are developed and made commercially available by several specialized suppliers. nih.govveeprho.comdrugbank.com These standards are essential for a variety of quality control applications, including:

Analytical Method Development: Used to create and refine methods capable of separating the impurity from the API and other related substances. nih.govdrugbank.com

Method Validation: To confirm that the analytical method is accurate, precise, and reliable for quantifying the impurity. nih.govdrugbank.com

Quality Control (QC) Applications: Used in routine testing of raw materials and finished drug products to ensure that the level of the impurity does not exceed the specified limits. nih.gov

Broader Academic Implications and Future Research Directions

Contribution to Understanding Drug Degradation Pathways

The study of Efavirenz (B1671121) amino alcohol methyl carbamate (B1207046) is pivotal in elucidating the degradation pathways of its parent compound, Efavirenz. Under various stress conditions, such as hydrolysis, oxidation, and photolysis, Efavirenz can degrade into several products, including the amino alcohol methyl carbamate. nih.govgigvvy.com Research has shown that extensive degradation of Efavirenz occurs in alkaline medium and under thermal stress, while minimal degradation is observed in acidic medium and under photolytic and oxidative conditions. gigvvy.com

The characterization of this and other degradation products is essential for understanding the stability of Efavirenz. nih.gov By identifying the structures of these products through techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, a comprehensive degradation pathway for the drug can be outlined. nih.gov This knowledge is critical for developing stable formulations and ensuring the safety and efficacy of the final pharmaceutical product. The formation of Efavirenz amino alcohol methyl carbamate specifically points to the lability of the benzoxazine (B1645224) ring in the Efavirenz molecule.

Table 1: Key Degradation Products of Efavirenz

| Degradation Product | Formation Conditions | Analytical Techniques for Identification |

| This compound | Hydrolysis (especially alkaline) | HPLC, LC-HRMS, NMR nih.govgigvvy.com |

| Efavirenz quinoline (B57606) impurity | Synthetic side reaction | HPLC, MS, NMR google.com |

| (4-Chlorobutyl)[4-Chloro-2(4-Cyclopropyl-1,1,1-Trifluro-but-3-yn-2-ol) Phenyl] Carbamate | Presence of Tetrahydrofuran as solvent during synthesis | RP-HPLC, IR, NMR, MS epa.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all known degradation products.

Methodological Advances in Synthetic Organic Chemistry

Another approach involves the reduction of a nitro group to an aniline, which is then treated with 4-nitrophenyl chloroformate to form the carbamate core of Efavirenz. nih.gov The synthesis of Efavirenz impurities is also crucial for their use as reference standards in analytical testing. google.com For example, a method for preparing an Efavirenz quinoline impurity involves the reaction of a non-alcohol precursor in the presence of a catalyst and an organic acid. google.com

Furthermore, the challenges associated with the synthesis of the cyclopropylacetylene (B33242) side chain of Efavirenz have led to the exploration of alternative synthetic methods and even the investigation of structural analogs with different ring systems to reduce ring strain and potential ring-opening side reactions. digitellinc.comseu.edu These investigations contribute to the broader toolkit of synthetic methodologies available to organic chemists.

Relevance in Analytical Chemistry for Pharmaceutical Quality Assurance

This compound serves as a critical reference standard in the quality control of Efavirenz drug substances and products. cbg-meb.nleuropa.eugeneesmiddeleninformatiebank.nl The presence and quantity of impurities must be carefully monitored to ensure the safety and efficacy of the medication. epa.gov

Stability-indicating analytical methods, predominantly high-performance liquid chromatography (HPLC), have been developed and validated to separate and quantify Efavirenz from its degradation products, including the amino alcohol methyl carbamate. gigvvy.com These methods are essential for routine quality control in pharmaceutical laboratories. researchgate.net A typical HPLC method might use a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution, with detection at a specific UV wavelength. gigvvy.com The development of such methods ensures that the amount of this compound and other impurities in the final product remains below acceptable limits set by regulatory authorities.

Table 2: Analytical Methods for Efavirenz and its Impurities

| Analytical Technique | Purpose | Key Parameters |

| RP-HPLC | Separation and quantification of Efavirenz and its impurities. gigvvy.comepa.gov | Column: C8 or C18; Mobile Phase: Acetonitrile/Buffer; Detection: UV. gigvvy.com |

| LC-HRMS | Identification and structural elucidation of degradation products. nih.gov | Provides accurate mass data for molecular formula determination. nih.gov |

| NMR Spectroscopy | Structural confirmation of isolated impurities. nih.govresearchgate.net | 1D and 2D NMR experiments are used to determine the chemical structure. nih.gov |

Potential for Derivatization in Structure-Activity Relationship (SAR) Studies of Related Compounds

While this compound itself is an impurity, its structure provides a scaffold for the synthesis of new derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.gov

By modifying the functional groups of the amino alcohol methyl carbamate, researchers can explore how these changes affect the compound's interaction with its biological target, the HIV-1 reverse transcriptase. nih.govfrontiersin.org For example, studies have been conducted on Efavirenz analogs where the cyclopropyl (B3062369) group is replaced with other small heterocycles or the entire acetylenic side chain is substituted with alkyloxy groups. nih.gov The synthesis and biological evaluation of such analogs can lead to the discovery of new, more potent, or safer antiretroviral agents. nih.govnih.gov The insights gained from these studies can also help in understanding the structural requirements for binding to the non-nucleoside inhibitor binding pocket of the reverse transcriptase enzyme. frontiersin.org

Q & A

Q. What are the standard synthetic routes for preparing efavirenz amino alcohol methyl carbamate, and what analytical techniques validate its structural integrity?

The synthesis typically involves oxidative cyclization of a butynol intermediate (e.g., 2-[5-chloro-2-(4-methoxybenzylamino)phenyl]-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2(S)-ol) using dichlorodicyanobenzoquinone (DDQ) to form a benzoxazine intermediate. Subsequent reduction with NaBH₄ yields the amino alcohol, which is acylated with methyl chloroformate to form the carbamate. Cyclization via lithium tert-butoxide completes the synthesis . Structural validation employs nuclear magnetic resonance (NMR) for stereochemical confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment .

Q. How are carbamate moieties introduced into amino alcohol frameworks during synthesis?

Carbamate formation typically involves coupling an amino alcohol with methyl chloroformate under basic conditions (e.g., NaHCO₃). The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the chloroformate, releasing HCl. Temperature control (0–25°C) and stoichiometric excess of methyl chloroformate (1.2–1.5 equivalents) are critical to minimize side reactions like over-acylation .

Q. What chromatographic methods are recommended for purifying efavirenz intermediates?

Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard for isolating intermediates like the benzoxazine or amino alcohol. For carbamate derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution, particularly for polar byproducts .

Advanced Research Questions

Q. How can researchers optimize the exothermic acylation step with methyl chloroformate to improve yield and safety?

Calorimetric studies reveal significant exothermicity during methyl chloroformate addition. Mitigation strategies include:

- Slow reagent addition : Use syringe pumps to control reaction kinetics.

- Temperature control : Maintain ≤25°C with ice/water baths.

- Inert atmosphere : Nitrogen purging prevents moisture-induced degradation . Post-reaction quenching with aqueous NaHCO₃ neutralizes residual chloroformate, reducing HCl byproduct formation .

Q. What are the common sources of stereochemical inconsistency in efavirenz carbamate synthesis, and how are they resolved?

Racemization may occur during the cyclization of the amino alcohol intermediate. Key factors include:

- Base selection : Lithium tert-butoxide minimizes epimerization compared to stronger bases like KOH.

- Solvent polarity : Low-polarity solvents (e.g., tert-butyl methyl ether) stabilize transition states, preserving stereochemistry . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) quantifies enantiomeric excess (>99% required for pharmaceutical-grade material) .

Q. How do researchers address contradictions in spectroscopic data for carbamate intermediates?

Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or rotameric forms. Solutions include:

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., rotamers) by analyzing peak splitting at 25–60°C.

- High-resolution MS (HRMS) : Distinguishes isobaric impurities (e.g., methyl vs. ethyl esters) with sub-ppm mass accuracy .

Q. What methodologies ensure accurate quantification of amino alcohol impurities in efavirenz carbamate batches?

Derivatization with dansyl chloride or o-phthalaldehyde enhances UV/fluorescence detection of trace amines. Ultra-performance liquid chromatography (UPLC) coupled with tandem MS (MS/MS) achieves limits of quantification (LOQ) ≤0.1% for residual amino alcohols. Method validation follows ICH Q2(R1) guidelines, including linearity (R² >0.99) and recovery (95–105%) .

Q. How can computational modeling guide the design of more stable carbamate derivatives?

Density functional theory (DFT) calculations predict hydrolysis susceptibility by analyzing carbamate bond dissociation energies. Substituents with electron-withdrawing groups (e.g., trifluoromethyl) stabilize the carbonyl group, reducing aqueous degradation rates. Molecular dynamics simulations further assess solvation effects in physiological environments .

Methodological Best Practices

- Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track carbamate formation in real time .

- Purification protocols : Employ recrystallization from tert-butyl methyl ether/hexane mixtures for high-purity (>99.5%) carbamate crystals .

- Data reporting : Adhere to CONSORT guidelines for experimental reproducibility, including detailed descriptions of reaction stoichiometry, temperature profiles, and chromatographic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.